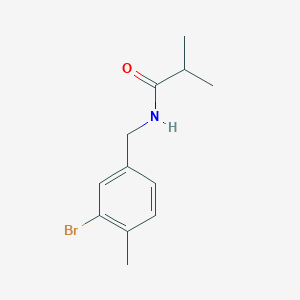![molecular formula C10H9ClN2 B13935921 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13935921.png)
2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6,7-dihydro-4-methyl-5H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines This compound is characterized by its unique structure, which includes a chloro substituent, a methyl group, and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dihydro-4-methyl-5H-cyclopenta[b]pyridine-3-carbonitrile typically involves cyclocondensation reactions. One effective method involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents and catalysts . Another approach includes the use of 1,2-dibromoethane as an alkylating agent, which allows for the formation of various derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6,7-dihydro-4-methyl-5H-cyclopenta[b]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Cyclocondensation Reactions: These reactions are used in the synthesis of the compound itself and its derivatives.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the cyclopenta[b]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include sodium alkoxide solutions, 1,2-dibromoethane, and benzyl chloride . Reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like aqueous potassium hydroxide (KOH).
Major Products Formed
The major products formed from these reactions include various substituted cyclopenta[b]pyridine derivatives, which can have different functional groups depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
2-Chloro-6,7-dihydro-4-methyl-5H-cyclopenta[b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 2-Chloro-6,7-dihydro-4-methyl-5H-cyclopenta[b]pyridine-3-carbonitrile is not fully understood. its derivatives have been shown to act as mixed-type inhibitors, exhibiting both physisorption and chemisorption on surfaces . This suggests that the compound interacts with molecular targets through multiple pathways, potentially involving hydrogen bonding and van der Waals forces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine
- 2-Chloro-6,7-dihydro-4-methyl-5H-cyclopenta[d]pyrimidine
- 4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
Uniqueness
2-Chloro-6,7-dihydro-4-methyl-5H-cyclopenta[b]pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its carbonitrile group, in particular, makes it a valuable intermediate for further chemical modifications.
Eigenschaften
Molekularformel |
C10H9ClN2 |
|---|---|
Molekulargewicht |
192.64 g/mol |
IUPAC-Name |
2-chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H9ClN2/c1-6-7-3-2-4-9(7)13-10(11)8(6)5-12/h2-4H2,1H3 |
InChI-Schlüssel |
UCSOTOIFRNTQBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CCCC2=NC(=C1C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-[2-(3-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13935839.png)
![n-[2-(3-Methoxyphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13935845.png)


![2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide)](/img/structure/B13935882.png)
![4-[[5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbonyl]amino]-3-N,5-dimethylbenzene-1,3-dicarboxamide](/img/structure/B13935883.png)




![4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid](/img/structure/B13935910.png)



